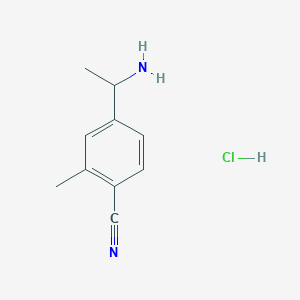

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride

Description

4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a benzonitrile derivative with a methyl group at the 2-position and a 1-aminoethyl substituent at the 4-position of the benzene ring, forming a hydrochloride salt. This compound is structurally characterized by:

- Molecular formula: C₁₀H₁₃N₂·HCl

- Key functional groups: Nitrile (–CN), primary amine (–NH₂), and methyl (–CH₃) groups.

- Physicochemical properties: As a hydrochloride salt, it is likely water-soluble and crystalline, with stability influenced by the electron-withdrawing nitrile group and the protonated amine .

Properties

IUPAC Name |

4-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-9(8(2)12)3-4-10(7)6-11;/h3-5,8H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTWSLPFMCQNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process where 2-methylbenzonitrile is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Key Differences |

|---|---|---|---|---|

| 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride | C₁₀H₁₃N₂·HCl | 2-CH₃, 4-(CH(CH₂NH₂)) | Nitrile, amine (HCl salt) | Unique 1-aminoethyl group at position 4; methyl at 2-position enhances steric bulk. |

| 4-(Aminomethyl)benzonitrile hydrochloride | C₈H₈N₂·HCl | 4-CH₂NH₂ | Nitrile, amine (HCl salt) | Lacks methyl group at 2-position; aminomethyl substituent instead of 1-aminoethyl. |

| 5-[(1S)-1-Aminoethyl]-2-methylaniline hydrochloride | C₉H₁₄N₂·HCl | 2-CH₃, 5-(CH(CH₂NH₂)) | Aniline (–NH₂), amine (HCl salt) | Aniline core instead of benzonitrile; substituent positions differ. |

| 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride | C₉H₁₂NO₂·HCl | 2-CH₃, 4-CH₂NH₂ | Carboxylic acid, amine (HCl salt) | Carboxylic acid replaces nitrile; aminomethyl substituent. |

Physicochemical and Pharmacological Properties

- Solubility: The nitrile group in 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride reduces hydrophilicity compared to carboxylic acid derivatives (e.g., 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride) but is mitigated by the hydrochloride salt, enhancing water solubility .

- Stability : The electron-withdrawing nitrile group increases stability against hydrolysis relative to esters or amides.

Biological Activity

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride

- Molecular Formula : C10H12ClN3

- Molecular Weight : 201.68 g/mol

The biological activity of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride is primarily attributed to its interaction with various biological targets. It is known to act as an inhibitor of specific enzymes and receptors, impacting several biochemical pathways.

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

Anticancer Activity

Recent studies have indicated that 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride exhibits significant anticancer properties. Research has shown it to have cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.23 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.45 | Cell cycle arrest |

| U-937 (Leukemia) | 6.12 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. Studies suggest it may help in conditions such as Alzheimer's disease by modulating neurotransmitter levels.

Study 1: Anticancer Efficacy

A study conducted on the effects of 4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride on MCF-7 cells demonstrated that treatment led to a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis revealed:

- Apoptotic Cells : Increased from 5% (control) to 30% (treated).

- Bcl-2 Levels : Decreased significantly, indicating pro-apoptotic activity.

Study 2: Neuroprotective Properties

Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results showed:

- Cognitive Improvement : Mice treated with the compound exhibited improved memory performance in maze tests.

- Biochemical Changes : Reduced levels of amyloid-beta plaques were observed in brain tissues.

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

- Amination of a benzonitrile precursor : React 2-methyl-4-(bromoethyl)benzonitrile with ammonia under controlled pH (e.g., aqueous NH₃ in ethanol at 60°C) to introduce the aminoethyl group.

- Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ether or methanol, followed by recrystallization from ethanol/ethyl acetate to achieve >95% purity .

- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization to remove byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Basic: What analytical techniques are critical for characterizing 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride?

Methodological Answer:

Key methods include:

- NMR spectroscopy : ¹H NMR (DMSO-d₆) to confirm the aminoethyl group (δ 2.8–3.2 ppm for CH₂NH₂) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR identifies the nitrile carbon at ~115 ppm .

- Mass spectrometry : ESI-MS in positive mode to verify the molecular ion peak ([M+H]⁺ = 209.6 m/z for C₁₀H₁₂ClN₂) .

- Elemental analysis : Confirm Cl⁻ content (theoretical: ~16.3%) to validate salt formation .

Advanced: How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Hygroscopicity : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials to prevent hydrolysis of the nitrile group .

- Thermal stability : TGA/DSC analysis shows decomposition >200°C. Avoid prolonged exposure to temperatures >40°C during handling .

- pH-dependent degradation : In aqueous solutions (pH <3 or >8), the aminoethyl group may undergo oxidation. Use buffered solvents (pH 5–6) for long-term stability studies .

Advanced: What strategies are employed to investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Radioligand binding assays : Use tritiated analogs to quantify affinity for adrenergic receptors (e.g., α₁-AR) in rat brain homogenates. Competitive binding with prazosin (Kᵢ ~1 nM) serves as a control .

- Molecular docking : Optimize the protonated aminoethyl group and nitrile moiety using Schrödinger Suite. The nitrile may form hydrogen bonds with Thr³.³⁶ in α₁-AR’s binding pocket .

- Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with α₁-AR to assess agonism/antagonism .

Advanced: How can computational modeling resolve contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- DFT calculations : Compare the energy-minimized conformation of 4-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride with analogs (e.g., 3-chloro derivatives) to explain differences in receptor binding .

- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) over 100 ns to identify critical residues (e.g., Asp¹⁰⁶ in α₁-AR) that stabilize binding, reconciling discrepancies in experimental IC₅₀ values .

- QSAR models : Use PLS regression to correlate electronic parameters (Hammett σ) of substituents with biological activity, validating outliers via synthetic redesign .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize liquid spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Waste disposal : Collect aqueous waste in containers labeled for halogenated organics; incinerate at >850°C .

Advanced: How is the compound’s chirality resolved and validated for enantioselective studies?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak AD-H column (hexane:IPA 90:10 + 0.1% diethylamine) to separate enantiomers. Validate enantiomeric excess (>99%) via polarimetry ([α]ᴅ²⁵ = +15.2° for R-enantiomer) .

- X-ray crystallography : Solve the crystal structure of the R-enantiomer co-crystallized with tartaric acid to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.